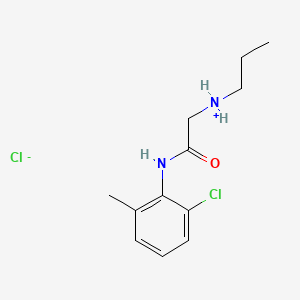

2'-Chloro-6'-methyl-2-(propylamino)acetanilide, hydrochloride

Description

2'-Chloro-6'-methyl-2-(propylamino)acetanilide, hydrochloride (CAS: 77985-17-2) is a chlorinated acetanilide derivative with the molecular formula C₁₂H₁₇ClN₂O·ClH and a molecular weight of 277.22 g/mol . Structurally, it features a chloro-substituted aromatic ring (2'-chloro-6'-methyl) and a propylamino group attached to the acetamide moiety. The compound is listed under synonyms such as C 3058 and is noted for its acute toxicity, particularly via intraperitoneal administration (rat LD₅₀: 400 mg/kg) . Upon thermal decomposition, it emits toxic fumes of chlorine (Cl⁻) and nitrogen oxides (NOₓ), necessitating stringent handling protocols .

Properties

CAS No. |

77966-68-8 |

|---|---|

Molecular Formula |

C12H18Cl2N2O |

Molecular Weight |

277.19 g/mol |

IUPAC Name |

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium;chloride |

InChI |

InChI=1S/C12H17ClN2O.ClH/c1-3-7-14-8-11(16)15-12-9(2)5-4-6-10(12)13;/h4-6,14H,3,7-8H2,1-2H3,(H,15,16);1H |

InChI Key |

XFAWLFXEZYTGNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride typically involves multiple steps, starting from 2-chloro-6-methylaniline. One common method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The intermediate product is then reacted with propylamine and further processed to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can target the nitro groups in the precursor compounds, converting them to amines.

Common Reagents and Conditions:

Oxidation: Water radical cations can facilitate oxidation under ambient conditions.

Reduction: Iron powder and hypophosphorous acid are commonly used for reduction reactions.

Substitution: Diazotization followed by nucleophilic substitution is a typical approach for introducing new groups onto the aromatic ring.

Major Products:

Oxidation: Quaternary ammonium cations.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as tyrosine kinase inhibitors and other therapeutic agents . Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability under various conditions make it suitable for large-scale industrial applications.

Mechanism of Action

The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a potential tyrosine kinase inhibitor, it may block the phosphorylation of tyrosine residues on proteins, thereby modulating signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

6′-Chloro-2-(methylamino)-o-acetotoluidide Hydrochloride

- Molecular Formula : C₁₀H₁₃ClN₂O·ClH

- Molecular Weight : 249.16 g/mol

- Key Differences: Substituent: Methylamino group instead of propylamino. Toxicity: Higher acute toxicity compared to the target compound, with intraperitoneal LD₅₀ values of 305 mg/kg (mice) and 330 mg/kg (rats) . Safety Profile: Classified as a poison via intraperitoneal route and an eye irritant .

2-(Diethylamino)-2',6'-Acetoxylidide

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.34 g/mol

- Key Differences: Substituents: Diethylamino group and acetoxylidide (2,6-dimethylphenyl) backbone. Applications: Widely used in local anesthetics (e.g., Anbesol, Cappicaine) due to its favorable solubility (log₁₀ water solubility: -1.77) and thermal stability (boiling point: 672.84 K) . Toxicity: No acute toxicity data reported, suggesting a safer pharmacological profile compared to chlorinated analogs.

Articaine-Related Impurities

- Examples :

- Regulatory Status: These impurities are monitored in pharmaceutical formulations due to their impact on articaine hydrochloride’s efficacy .

Data Table: Comparative Properties

Research Findings and Implications

- Toxicity Trends: The propylamino derivative exhibits lower acute toxicity than its methylamino analog, likely due to reduced bioavailability from the longer alkyl chain .

- Structural-Activity Relationships (SAR): Chlorine Substitution: Enhances electrophilicity but increases toxicity risks (e.g., NOₓ emissions) . Amino Group Modifications: Diethylamino groups improve solubility and safety for clinical use, whereas methyl/propylamino groups prioritize potency in non-therapeutic contexts .

Notes

- Synthetic Relevance: Adamantane-acetanilide hybrids (e.g., 3-acetaminophenyladamantane-1-carboxylic acid hydrochloride) demonstrate the versatility of acetanilide scaffolds in synthesizing peptides and benzimidazoles .

- Regulatory Considerations : The target compound’s “poison” classification mandates adherence to hazardous material guidelines during storage and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.